molecular formula C7H12O2 B2944198 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol CAS No. 15574-03-5

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol

Cat. No. B2944198
CAS RN: 15574-03-5
M. Wt: 128.171
InChI Key: WJCFQZRFPIAJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol is a chemical compound with the molecular weight of 128.17 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .


Molecular Structure Analysis

The IUPAC name for this compound is (7-oxabicyclo[2.2.1]heptan-1-yl)methanol . The InChI code for this compound is 1S/C7H12O2/c8-5-7-3-1-6(9-7)2-4-7/h6,8H,1-5H2 .


Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane and its derivatives are found in nature, and many of them have interesting biological activity. There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.17 . It is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Novel Construction Methods

A novel method for constructing the 7-oxabicyclo[2.2.1]heptane skeleton through isomerization of cyclic epoxy alcohols was developed, showcasing an innovative approach for creating complex bicyclic systems containing an oxygen bridge. This method involves the transformation of cis-3,4-epoxy-1-cyclohexanol derivatives into 7-oxabicyclo[2.2.1]heptane derivatives using a vanadium catalyst and lithium iodide, highlighting a strategic pathway for synthesizing these structures with high yield through an intramolecular SN2 reaction (Iwakura, Tokura, & Tanino, 2017).

Synthesis of Heterocyclic Analogues

Research into the synthesis of heterocyclic analogues of epibatidine, employing the 7-azabicyclo[2.2.1]hept-2-yl radical, demonstrates the versatility of these bicyclic systems. This work presents a new synthetic approach for exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, providing insight into the mechanisms and stereochemical outcomes of intermolecular reactions (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).

Enantioselective Synthesis and Applications

The enantioselective synthesis of 7-oxanorbornane derivatives has been explored, revealing their significant potential in asymmetric synthesis of natural products and bioactive compounds. These derivatives are essential for constructing a wide chemodiversity in a stereoselective manner, proving crucial for the synthesis of rare sugars, monosaccharides, and disaccharide mimetics (Moreno‐Vargas & Vogel, 2014).

Catalytic Applications

A study on the identification of the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation highlights the utility of 7-azabicyclo[2.2.1]heptan-7-ol in catalysis. This research showcases how these bicyclic systems can efficiently catalyze the oxidation of various secondary alcohols to ketones using molecular oxygen, demonstrating their potential in green chemistry applications (Toda et al., 2023).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended to use only non-sparking tools and take precautionary measures against static discharge .

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-7-3-1-6(9-7)2-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCFQZRFPIAJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.